molecular formula C17H19N3O3S B2757768 3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide CAS No. 328549-12-8

3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide

Cat. No.: B2757768
CAS No.: 328549-12-8
M. Wt: 345.42
InChI Key: YMFOKEHORIJDBR-UHFFFAOYSA-N
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Description

3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research into the synthesis and characterization of compounds similar to "3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide" indicates a deep interest in creating bioactive heterocyclic compounds. For instance, Desai, Makwana, and Senta (2016) synthesized a series of derivatives exhibiting significant antimicrobial activity, highlighting the potential for similar compounds in therapeutic applications Desai, A. H., Makwana, R. S., & Senta, R. (2016). Journal of Saudi Chemical Society.

Antimicrobial Activity

The antimicrobial properties of related compounds are of particular interest. Patel and Agravat (2007, 2009) explored the synthesis and microbial studies of new pyridine derivatives, resulting in compounds with considerable antibacterial and antifungal activities Patel, N., & Agravat, S. N. (2007). Chinese Journal of Chemistry; Patel, N. B., & Agravat, S. N. (2009). Chemistry of Heterocyclic Compounds.

Pharmacological and Bioactivity Studies

The search for novel antipsychotic agents has led to the synthesis and evaluation of heterocyclic carboxamides, indicating potential applications in the treatment of psychiatric disorders. Norman et al. (1996) identified derivatives with potent in vivo activities, suggesting the therapeutic utility of structurally similar compounds Norman, M. H., Navas, F., Thompson, J., & Rigdon, G. (1996). Journal of Medicinal Chemistry.

Anti-Tuberculosis Activity

In the fight against tuberculosis, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized, displaying significant activity against Mycobacterium tuberculosis. This work by Srinivasarao et al. (2020) underscores the potential for compounds with similar moieties to serve as effective anti-tubercular agents Srinivasarao, S., Nandikolla, A., Suresh, A., Calster, K. V., De Voogt, L., Cappoen, D., Ghosh, B., Aggarwal, H., Murugesan, S., & Chandra Sekhar, K. V. G. (2020). RSC Advances.

Properties

IUPAC Name

3-piperidin-1-ylsulfonyl-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-17(19-15-7-5-9-18-13-15)14-6-4-8-16(12-14)24(22,23)20-10-2-1-3-11-20/h4-9,12-13H,1-3,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFOKEHORIJDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787217
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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